molecular formula C22H27F2N3 B6089694 4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine

4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine

Cat. No. B6089694
M. Wt: 371.5 g/mol
InChI Key: WJPURXPYRCUOFI-UHFFFAOYSA-N
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Description

4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine, also known as DFPM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DFPM belongs to the class of pyridine compounds and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine acts as a selective antagonist of the alpha-3/beta-4 subtype of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and pain modulation. By blocking these receptors, 4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects
4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine has been found to produce various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of pain sensitivity, and modulation of drug-seeking behavior. Additionally, 4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine has been found to have a low toxicity profile and does not produce significant adverse effects.

Advantages and Limitations for Lab Experiments

4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine has several advantages for lab experiments, including its high potency and selectivity for alpha-3/beta-4 nAChRs. However, 4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other areas, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to evaluate the safety and efficacy of 4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine in human subjects.

Synthesis Methods

4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine can be synthesized using various methods, including the reaction of 1-(2,3-difluorobenzyl)piperidine with pyridine-4-carboxaldehyde followed by the addition of pyrrolidine. The resulting product is then purified using column chromatography to obtain pure 4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine.

Scientific Research Applications

4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine has been studied for its potential therapeutic applications in various areas, including cancer treatment, pain management, and addiction treatment. Studies have shown that 4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine can inhibit the growth of cancer cells and reduce pain sensitivity in animal models. Additionally, 4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine has been found to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

4-[[3-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F2N3/c23-21-3-1-2-20(22(21)24)16-26-11-6-18(7-12-26)19-8-13-27(15-19)14-17-4-9-25-10-5-17/h1-5,9-10,18-19H,6-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPURXPYRCUOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(C2)CC3=CC=NC=C3)CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({3-[1-(2,3-Difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine

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